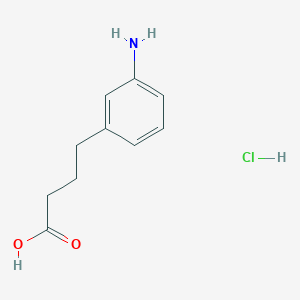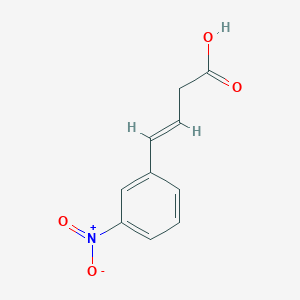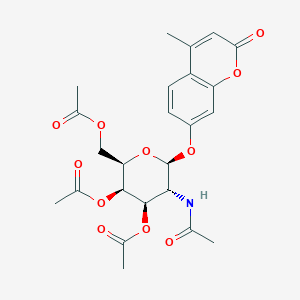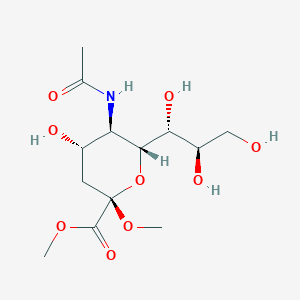
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester
Vue d'ensemble
Description
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is a key compound widely used in the biomedical industry . It functions as an important sialic acid derivative, serving as a precursor for the research and development of various pharmaceutical drugs and research chemicals . This compound plays a crucial role in the development of antiviral medications and research targeting neurodegenerative disorders, cancer, and various inflammatory diseases .
Molecular Structure Analysis
The molecular formula of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is C13H23NO9, and its molecular weight is 337.32 . The IUPAC name is methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate .Applications De Recherche Scientifique
Biomedical Industry
This compound is a key component widely used in the biomedical industry . It functions as an important sialic acid derivative, serving as a precursor for the research and development of various pharmaceutical drugs and research chemicals .
Antiviral Medications
The compound plays a crucial role in the development of antiviral medications . This is due to its structural similarity to sialic acids, which are often used by viruses for cell entry.
Neurodegenerative Disorders
Research chemicals derived from this compound are used in research targeting neurodegenerative disorders . This includes diseases like Alzheimer’s and Parkinson’s, where abnormal glycosylation patterns have been observed.
Cancer Research
The compound is also used in cancer research . Abnormal sialylation is often observed in cancer cells, and this compound, being a sialic acid derivative, can be used to study these changes.
Inflammatory Diseases
It is used in the research of various inflammatory diseases . Sialic acids play a role in immune response modulation, and this compound can help in understanding these mechanisms.
Influenza Virus Studies
This compound serves as a model for studies of binding of influenza virus hemagglutinin and metal ions . This can help in understanding how the influenza virus binds to host cells and can aid in the development of new antiviral drugs.
Bacterial Pathogens
N-Acetylneuraminic acid, a related compound, is important in the biology of a number of pathogenic and symbiotic bacteria . It can be used either as a nutrient, providing both carbon and nitrogen to the bacteria, or in some pathogens, can be activated and placed on the cell surface .
Treatment of Distal Myopathy with Rimmed Vacuoles
In Japan, N-Acetylneuraminic acid is approved under the trade name Acenobel for the treatment of distal myopathy with rimmed vacuoles . This indicates potential therapeutic applications of related compounds like 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester.
Orientations Futures
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is expected to continue playing a crucial role in the development of antiviral medications and research targeting neurodegenerative disorders, cancer, and various inflammatory diseases . It is also expected to be used in studies assessing the binding of influenza virus hemagglutinin .
Propriétés
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7-,8+,9+,10+,11+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTJXQQVMKZKQA-GRRZBWEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)
![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)
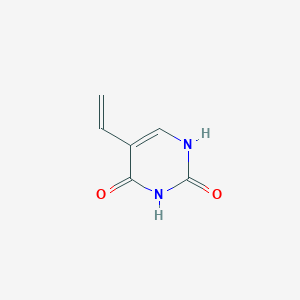
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)
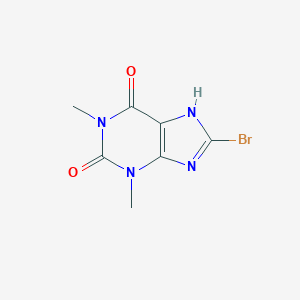
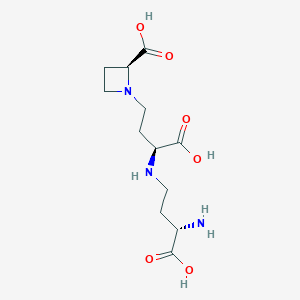
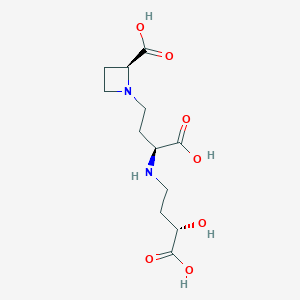
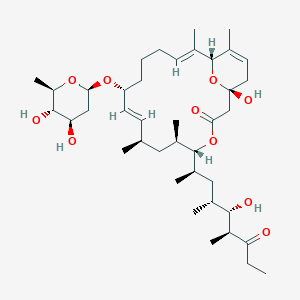
![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)
